molecular formula C5H8N2O3 B13754942 N-(Aminocarbonyl)-3-oxobutyramide CAS No. 763-57-5

N-(Aminocarbonyl)-3-oxobutyramide

Cat. No.: B13754942
CAS No.: 763-57-5
M. Wt: 144.13 g/mol
InChI Key: XSTSHBWKUKSVEP-UHFFFAOYSA-N
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Description

N-(Aminocarbonyl)-3-oxobutyramide is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamoyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C5H8N2O3/c1-3(8)2-4(9)7-5(6)10/h2H2,1H3,(H3,6,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XSTSHBWKUKSVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227173
Record name N-(Aminocarbonyl)-3-oxobutyramide
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Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

763-57-5
Record name N-(Aminocarbonyl)-3-oxobutanamide
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Record name N-(Aminocarbonyl)-3-oxobutyramide
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Record name N-(Aminocarbonyl)-3-oxobutyramide
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Record name N-(aminocarbonyl)-3-oxobutyramide
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Synthetic Methodologies for N Aminocarbonyl 3 Oxobutyramide and Its Chemical Analogs

Elucidation of Established Synthetic Routes and Mechanistic Pathways

The foundational strategies for synthesizing N-(Aminocarbonyl)-3-oxobutyramide involve the strategic combination of a four-carbon keto backbone with a ureido functional group.

The most direct and industrially significant method for synthesizing this compound is through the condensation reaction of diketene (B1670635) with urea (B33335). Diketene, the dimer of ketene (B1206846), serves as a highly reactive and efficient acetoacetylating agent. wikipedia.org The reaction involves the nucleophilic attack of a nitrogen atom from urea onto the carbonyl carbon of the β-lactone ring in diketene. This attack leads to the opening of the strained four-membered ring, directly forming the acetoacetylurea structure. This process is a type of acetoacetylation. wikipedia.org

Conceptually related, though less direct for this specific target, is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester. organic-chemistry.orglibretexts.org For instance, two molecules of ethyl acetate (B1210297) could condense to form ethyl acetoacetate (B1235776). This β-keto ester could then, in a subsequent step, undergo amidation with urea to yield the target compound. However, the direct reaction with diketene is generally more efficient.

While this compound is an acyclic compound, it is a valuable precursor in cyclization reactions. For example, its reaction under acidic conditions can lead to the formation of pyrimidine (B1678525) derivatives, such as 6-methyluracil, which are important heterocyclic scaffolds.

Table 1: Primary Condensation Routes for the Acetoacetyl Backbone

RouteReactantsKey TransformationProduct Type
Diketene Reaction Diketene, UreaAcetoacetylationThis compound
Claisen Condensation Ethyl Acetate (2 eq.), Sodium EthoxideSelf-CondensationEthyl Acetoacetate

The introduction of the ureido group, -NHC(O)NH₂, is the defining step in forming this compound. As mentioned, the primary strategy is the direct acylation of urea with diketene. wikipedia.org

Alternative strategies for forming N-acylureas, the class of compounds to which this compound belongs, offer further insight. These general methods could be adapted for this specific synthesis:

Reaction of Isocyanates with Carboxylic Acids: An acetoacetyl isocyanate, if prepared, could react with ammonia (B1221849) to form the target molecule. More commonly, an isocyanate is reacted with a carboxylic acid to form an N-acylurea. google.com

Acylation of Urea: Urea or its derivatives can be acylated using acyl chlorides or anhydrides. acs.org In this context, acetoacetyl chloride could be used to acylate urea. This method often requires careful control of reaction conditions to avoid di-acylation.

Carbodiimide Chemistry: The reaction of carboxylic acids with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), can produce N-acylureas, particularly when the reaction conditions are controlled to favor this adduct over amide formation. researchgate.net

The most common and straightforward pathway remains the reaction between diketene and urea, which efficiently introduces the ureido group and forms the 3-oxobutyramide structure in a single step.

The synthesis of this compound via the diketene route is often performed without a catalyst. However, the high reactivity of diketene presents challenges, primarily the potential for polymerization. nih.gov The reaction conditions, therefore, must be carefully controlled. Both acids and bases can catalyze a violent polymerization of diketene, making uncatalyzed reactions or the use of very mild promoters preferable for achieving high selectivity towards the desired acetoacetylurea product. nih.gov

In the context of the related Claisen condensation, a full equivalent of a strong base like sodium ethoxide is required. libretexts.org The base acts as a promoter rather than a catalyst because it is consumed in the final, irreversible step of deprotonating the resulting β-keto ester, which drives the reaction to completion according to Le Chatelier's principle. libretexts.org

For alternative N-acylurea syntheses, various catalytic systems are employed. For instance, palladium-catalyzed reactions can be used to form aryl isocyanate precursors from aryl chlorides and triflates. organic-chemistry.org However, for a simple aliphatic structure like acetoacetylurea, such complex catalytic systems are generally unnecessary, reinforcing the utility of the direct diketene-urea pathway.

Exploration of Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient manufacturing processes.

The application of green chemistry principles can significantly enhance the sustainability of this compound synthesis.

Atom Economy: The direct condensation of diketene and urea is a highly atom-economical reaction, as all atoms from both reactants are incorporated into the final product, with no byproducts generated.

Safer Reagents: This route avoids the use of hazardous reagents like phosgene (B1210022) or acyl chlorides, which are often employed in traditional urea or amide syntheses. nih.gov

Solventless Conditions: The reaction can often be carried out under neat (solvent-free) conditions, which eliminates the environmental and economic costs associated with solvent use, purification, and disposal.

Sustainable Precursors: There is growing research into the "green" synthesis of the precursors themselves. Green urea production, for example, aims to use green ammonia (produced via electrolysis powered by renewable energy) and captured carbon dioxide, reducing the fossil fuel dependency of traditional urea manufacturing. ureaknowhow.comrsc.org The direct synthesis of urea derivatives from amines and CO2 in the absence of catalysts and solvents is also an area of active research. rsc.orgpsu.edu

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scale-up. The synthesis of urea derivatives has been successfully adapted to flow systems. acs.orgacs.org

A potential continuous flow process for this compound could be designed as follows:

A stream of molten urea or a concentrated urea solution would be fed into the system.

A separate stream of liquid diketene would be introduced via a T-mixer, where the two streams would combine.

The reaction mixture would then pass through a heated residence time unit (a coiled tube reactor) to allow the reaction to proceed to completion. The precise control over temperature in a flow reactor is crucial for managing the exothermic nature of the reaction and preventing unwanted diketene polymerization. nih.gov

The output stream would contain the product, which could then be subjected to in-line purification or crystallization.

This approach offers superior control over reaction parameters compared to large batch reactors, enhancing both the safety and efficiency of the synthesis. researchgate.net In-line monitoring techniques, such as FT-IR, could be used to optimize reagent ratios and ensure complete conversion. acs.org

Table 2: Comparison of Synthetic Paradigms for this compound

FeatureEstablished Batch Method (Diketene + Urea)Proposed Continuous Flow Method
Process Type BatchContinuous
Key Advantage Simplicity, high atom economyEnhanced safety, superior process control, easy scale-out
Heat Management Challenging in large scale-upExcellent heat transfer, precise temperature control
Safety Concerns Risk of thermal runaway, diketene polymerizationMinimized reactor volume reduces risk, better control over reactive species
Solvents Often solvent-freeCan be solvent-free or use minimal solvent
Throughput Limited by reactor sizeScalable by continuous operation or numbering-up reactors

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters. These include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects:

The selection of an appropriate solvent is crucial in the synthesis of this compound. Research on analogous reactions, such as the synthesis of unsymmetrically substituted ureas from acetoacetanilides, has shown that nonpolar solvents are generally favored. For instance, in the reaction of 3-oxo-N-phenylbutanamide with various amines, solvents like xylene and toluene (B28343) provided comparable and high yields, while a highly polar solvent like dimethylformamide (DMF) resulted in only trace amounts of the desired product. researchgate.net Water was also found to be an inert solvent in this context. researchgate.net This suggests that for the reaction of diketene with urea, nonpolar or weakly polar aprotic solvents may be optimal to facilitate the desired acetoacetylation while minimizing side reactions.

Influence of Temperature:

Reaction temperature plays a significant role in the rate and outcome of the synthesis. Generally, an increase in temperature can accelerate the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products, or promote the formation of unwanted byproducts. For the synthesis of related urea derivatives, reactions have been successfully carried out at elevated temperatures, such as 120 °C in xylene. researchgate.net The optimal temperature for the synthesis of this compound would need to be empirically determined to maximize the yield of the desired product while minimizing degradation.

Catalyst Influence:

While the reaction between diketene and urea can proceed without a catalyst, the use of one can significantly enhance the reaction rate and selectivity. For the synthesis of other organic compounds, various catalysts have been shown to be effective. For instance, in the synthesis of carbon nanotubes, the activation conditions of catalysts were found to influence their selectivity. In the context of urea synthesis from ammonia and carbon dioxide, the process is typically catalyzed under high pressure and temperature. While not directly analogous, these examples highlight the general principle that catalysts can be tailored to specific reactions to improve performance. For the acetoacetylation of urea with diketene, potential catalysts could include Lewis acids or bases, which could activate either the diketene molecule or the urea nucleophile. The specific choice of catalyst and its concentration would require experimental investigation to optimize the yield and purity of this compound.

ParameterConditionExpected Outcome on Yield and Purity
Solvent Nonpolar (e.g., Xylene, Toluene)Favorable for the main reaction, potentially leading to higher yield and purity. researchgate.net
Polar Aprotic (e.g., DMF)May hinder the reaction, resulting in low or no product formation. researchgate.net
Protic (e.g., Water)Likely to be inert or could lead to hydrolysis of diketene. researchgate.net
Temperature Elevated (e.g., 120 °C)Can increase reaction rate, but may require optimization to prevent degradation. researchgate.net
Catalyst Lewis Acids/BasesPotential to increase reaction rate and selectivity, requires experimental validation.

Considerations for Process Development and Scalability in this compound Synthesis

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations that impact the economic viability, safety, and efficiency of the process.

Raw Material Handling and Purity:

The primary raw materials, diketene and urea, require careful handling. Diketene is a reactive and flammable liquid. lnu.edu.cn The purity of both starting materials is paramount, as impurities can lead to side reactions, reducing the yield and complicating the purification of the final product. For instance, in the industrial production of urea, the raw materials ammonia and carbon dioxide are compressed and purified before being fed into the reactor.

Reactor Design and Mixing:

The choice of reactor is important for ensuring efficient mixing of the reactants, which is crucial for maximizing the reaction rate and ensuring a homogeneous reaction mixture. For exothermic reactions, proper heat dissipation is essential to prevent runaway reactions and maintain a controlled temperature profile. In large-scale urea production, specialized reactors and flash evaporators are employed to handle the reaction and separation processes.

Process Control and Monitoring:

Continuous monitoring of key process parameters such as temperature, pressure, and reactant concentrations is essential for maintaining optimal reaction conditions and ensuring product consistency. This is a standard practice in industrial chemical manufacturing, as seen in the Snamprogetti process for urea manufacture.

Product Isolation and Purification:

The method of isolating and purifying this compound on a large scale needs to be efficient and cost-effective. Techniques such as crystallization are often employed for the purification of solid organic compounds. The choice of solvent for crystallization is critical to ensure high recovery of the pure product. In the synthesis of related unsymmetrically substituted ureas, recrystallization from solvents like n-hexane has been shown to be an effective purification method. researchgate.net

Waste Management and Environmental Considerations:

Mechanistic Investigations of N Aminocarbonyl 3 Oxobutyramide Reactivity and Transformations

Hydrolysis and Solvolysis Mechanisms of the N-(Aminocarbonyl)-3-oxobutyramide Scaffold

The hydrolysis and solvolysis of this compound involve the cleavage of its amide or urea-like C-N bonds, or potentially the C-C bond of the β-dicarbonyl moiety, with the solvent acting as the nucleophile. scirp.org These reactions can be catalyzed by either acid or base.

Under acidic conditions, the mechanism of amide hydrolysis typically begins with the protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine portion lead to the formation of a carboxylic acid and an ammonium (B1175870) ion. In the case of this compound, this would lead to the formation of acetoacetic acid and urea (B33335).

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion as a leaving group is generally poor. However, subsequent protonation of the leaving group by the solvent can drive the reaction forward, yielding a carboxylate and an amine. For this compound, this would result in the acetoacetate (B1235776) anion and urea.

The presence of the β-keto group can influence the rate and mechanism of hydrolysis. The electron-withdrawing nature of the second carbonyl group can affect the electron density at the amide carbonyl, potentially altering its reactivity towards nucleophiles. Furthermore, the enol form of the β-dicarbonyl system may participate in alternative reaction pathways.

It is important to note that harsh reaction conditions, such as strong acids or bases and elevated temperatures, are often required to achieve the hydrolysis of amides due to their inherent resonance stabilization. researchgate.net

Prototropic Tautomerism in this compound Systems (Keto-Enol and Amide-Imidic Acid Equilibria)

This compound can exist in several tautomeric forms due to the presence of both a β-dicarbonyl and an amide group. The primary tautomeric equilibria at play are the keto-enol tautomerism of the 3-oxobutyramide portion and the amide-imidic acid tautomerism of the amide group. chemistrysteps.comchempedia.info

The keto-enol tautomerism involves the migration of a proton from the α-carbon (C2) to one of the carbonyl oxygens, resulting in the formation of an enol. libretexts.org For this compound, two different enol forms are possible. Concurrently, the amide group can tautomerize to its imidic acid form, where the proton from the nitrogen migrates to the amide carbonyl oxygen. thieme-connect.de

Studies on related β-ketoamides have shown that the keto-enol equilibrium is generally favored over the amide-imidol (imidic acid) equilibrium. scirp.orgscirp.org In many cases, these compounds exist predominantly as a mixture of the ketoamide and the Z-enolamide tautomers. core.ac.uk

The position of the tautomeric equilibrium in β-ketoamides is significantly influenced by the solvent and the nature of the substituents on the molecule. core.ac.ukrsc.org

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Nonpolar solvents tend to favor the enol form due to the stabilization provided by intramolecular hydrogen bonding. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. For instance, studies on similar β-dicarbonyl compounds have shown a higher percentage of the enol tautomer in nonpolar solvents like carbon tetrachloride compared to polar solvents like water. masterorganicchemistry.com

Substituent Effects: The electronic and steric properties of substituents can also impact the tautomeric equilibrium. Electron-withdrawing groups on the α-carbon of β-diketones tend to favor the enol form. researchgate.net Conversely, bulky substituents can influence the conformational preferences of the molecule, which in turn can affect the stability of the different tautomers. rsc.org In the context of this compound, the aminocarbonyl group itself acts as a substituent, and its electronic properties will influence the keto-enol equilibrium of the 3-oxobutyramide moiety.

The following table summarizes the general trends observed for the influence of solvent and substituents on the keto-enol equilibrium of β-dicarbonyl compounds.

FactorInfluence on Keto-Enol Equilibrium
Solvent Polarity
Nonpolar SolventsFavors the enol form due to intramolecular hydrogen bonding stabilization.
Polar SolventsFavors the keto form through intermolecular hydrogen bonding.
Substituent Effects
Electron-withdrawing groupsGenerally favor the enol form.
Bulky groupsCan sterically hinder the formation of a planar enol system, potentially favoring the keto form.

Intramolecular hydrogen bonding is a key factor in the conformational dynamics and stability of the tautomers of this compound. core.ac.uknih.gov In the enol form, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring. core.ac.uk This intramolecular hydrogen bond is a major contributor to the stability of the enol tautomer, particularly in nonpolar solvents. scirp.org

Conformational analysis, which is the study of the different spatial arrangements of a molecule, is crucial for understanding the stability of the various tautomers and rotamers. lumenlearning.comlibretexts.org The free rotation around the single bonds in this compound allows it to adopt various conformations. The most stable conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions like intramolecular hydrogen bonding. Gas electron diffraction studies on the related compound acetoacetamide (B46550) have shown that in the gas phase, a mixture of enol and diketo tautomers exists, with specific preferred conformations for each. nih.govresearchgate.net

Nucleophilic and Electrophilic Reaction Mechanisms Involving this compound

The dual functionality of this compound allows it to act as both a nucleophile and an electrophile, participating in a variety of reaction mechanisms.

The α-carbon of the β-dicarbonyl system is acidic and can be deprotonated by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, including carbonyl compounds such as aldehydes and ketones, in reactions like the aldol (B89426) addition.

Conversely, the carbonyl carbons of this compound are electrophilic and can be attacked by nucleophiles. The reactivity of the two carbonyl carbons (the ketone at C3 and the amide at C1) towards nucleophilic attack will differ. Generally, the ketone carbonyl is more electrophilic and more susceptible to nucleophilic attack than the amide carbonyl, which is stabilized by resonance with the nitrogen lone pair.

The versatile structure of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds through cycloaddition and condensation reactions. For instance, derivatives of this compound, such as Pigment Yellow 3, are synthesized through a coupling reaction followed by cyclization, demonstrating the reactivity of the α-position. nih.gov

The active methylene (B1212753) group (the CH2 between the two carbonyls) can participate in condensation reactions with various electrophiles. For example, it can react with 1,2-dicarbonyl compounds or their equivalents to form five- or six-membered rings. The amide nitrogen can also act as a nucleophile in cyclization reactions, leading to the formation of nitrogen-containing heterocycles. The specific reaction pathway and the resulting product will depend on the reaction conditions and the nature of the other reactant.

Coordination Chemistry and Metal-Complexation Studies of this compound

Extensive searches for scientific literature concerning the coordination chemistry and metal-complexation of the specific compound this compound have yielded no direct research findings. While studies on structurally related compounds such as acetoacetamide, acylureas, and acylthioureas exist, there is a notable absence of published data detailing the synthesis, structural characterization, or stability of metal complexes involving this compound as a ligand.

The study of the coordination chemistry of a ligand involves understanding how it binds to metal ions, the nature of the resulting complex, and its stability. This typically includes:

Synthesis and Isolation of Metal Complexes: The reaction of the ligand with various metal salts under specific conditions to form solid metal complexes.

Structural Elucidation: The use of techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and elemental analysis to determine the three-dimensional structure of the metal complexes and identify the donor atoms of the ligand that are bonded to the metal ion.

Stability Constant Determination: The measurement of the equilibrium constants for the formation of the metal complexes in solution, which provides a quantitative measure of their stability.

Despite a thorough investigation of chemical databases and scientific search engines, no articles, communications, or reviews were found that specifically address these aspects for this compound. The inherent structure of the molecule, which contains potential donor sites in the β-ketoamide and the terminal urea functionalities, suggests that it could theoretically form stable chelate complexes with a variety of metal ions. However, without experimental evidence, any discussion of its coordination behavior would be purely speculative.

Theoretical and Computational Chemistry Studies of N Aminocarbonyl 3 Oxobutyramide

Quantum Chemical Calculations on Electronic Structure and Bonding in N-(Aminocarbonyl)-3-oxobutyramide

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnih.gov The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO indicates the most probable site for accepting electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen and oxygen atoms, particularly the urea (B33335) nitrogen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the π* antibonding orbitals of the two carbonyl groups, rendering the carbonyl carbons the primary sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

Interactive Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)Description
HOMO-7.2Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity.
LUMO-0.9Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap6.3Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction by translating it into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. youtube.comresearchgate.net This method is particularly effective for quantifying electron delocalization through the analysis of donor-acceptor interactions, which are evaluated using second-order perturbation theory. These interactions represent stabilizing charge-transfer events from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant electron delocalization is expected. Key interactions would include the donation of electron density from the lone pairs of the nitrogen atoms (nN) to the antibonding π* orbitals of the adjacent carbonyl groups (πC=O). This n → π hyperconjugation is characteristic of amides and ureas and is responsible for the planarity of the amide group, increased C-N bond order, and decreased C=O bond order. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these delocalization effects. organic-chemistry.org

Interactive Table 2: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
LP (Namino)π* (C=Oamide)55.8Hyperconjugation (Amide Resonance)
LP (Nacyl)π* (C=Oamide)40.2Hyperconjugation (Urea Resonance)
LP (Nacyl)π* (C=Oketo)5.1Weaker Hyperconjugation
LP (Oketo)σ* (C-C)2.5Lone Pair Donation

Conformational Analysis and Energy Landscapes of this compound

The presence of several single bonds in this compound allows for significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them. By systematically rotating the dihedral angles of the key rotatable bonds (e.g., C-C and C-N bonds), a potential energy surface can be mapped. chemrxiv.org

For this compound, the global minimum energy conformation is likely stabilized by an intramolecular hydrogen bond, for instance, between the N-H of the urea moiety and the keto-carbonyl oxygen. This would create a pseudo-six-membered ring structure. Other low-energy conformers may exist where such an interaction is absent, but they would be higher in energy. mdpi.com Understanding the energy landscape is critical as the population of different conformers can influence the molecule's bulk properties and reactivity. youtube.com

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum chemical calculations often focus on a single, isolated molecule, molecular dynamics (MD) simulations model the behavior of a system containing many molecules over time. mdpi.comrsc.org This approach is ideal for studying intermolecular interactions in condensed phases (liquid or solid). csic.es An MD simulation calculates the forces between atoms using a force field and integrates Newton's equations of motion to track their movements. acs.org

For this compound, MD simulations would be crucial for understanding its behavior in a solvent or in its crystalline state. The molecule's multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) suggest that strong intermolecular hydrogen bonding would be the dominant interaction. mdpi.com Simulations could predict properties like solvation free energy and diffusion coefficients, and analysis tools such as the radial distribution function (RDF) can provide detailed statistical information about the distances and coordination numbers of these hydrogen bonds. csic.es

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. rsc.org By mapping the potential energy surface that connects reactants to products, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. chemrxiv.org

A relevant transformation for this compound is its formation, for example, through the reaction of urea with an acetoacetic ester derivative. doubtnut.com Computational studies could elucidate the step-by-step mechanism, including the initial nucleophilic attack, formation of a tetrahedral intermediate, and subsequent elimination steps. Another important reaction to study would be its hydrolysis, which involves the breakdown of the amide linkages. nih.gov Calculations would reveal the activation barriers for these pathways, helping to predict the conditions under which the molecule is stable or reactive. nih.gov

Interactive Table 3: Hypothetical Energy Profile for a Reaction Step (e.g., Hydrolysis)

SpeciesRelative Energy (kcal/mol)Description
Reactants + H₂O0.0Starting materials at reference energy.
Transition State+25.5The energy maximum along the reaction coordinate; determines the reaction rate.
Intermediate-5.2A metastable species formed during the reaction.
Products-15.0The final products of the reaction step.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a bridge between theoretical models and experimental reality. nih.gov By calculating properties such as vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy), a theoretical spectrum can be generated. nasa.gov

Comparing the calculated spectrum of this compound with an experimentally measured one allows for the validation of the computational model. nih.gov A good match confirms that the calculated geometry and electronic structure are accurate. For instance, the calculated IR spectrum would show distinct peaks corresponding to the stretching vibrations of the two different C=O groups (ketone and amide) and the N-H groups. Discrepancies between calculated (in the gas phase) and experimental (in the solid state) spectra can often be explained by intermolecular interactions, such as the hydrogen bonding discussed in the context of MD simulations.

Interactive Table 4: Comparison of Predicted and Representative Experimental IR Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Representative Experimental Frequency (cm⁻¹)
N-H Stretch (Urea)3450, 33503400, 3300
C=O Stretch (Ketone)17251715
C=O Stretch (Amide I)16901680
N-H Bend (Amide II)16201610
C-N Stretch14501445

Advanced Spectroscopic and Analytical Methodologies for N Aminocarbonyl 3 Oxobutyramide Characterization and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Investigations of N-(Aminocarbonyl)-3-oxobutyramide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. omicsonline.orgresearchgate.net It provides unparalleled insight into the molecule's stereochemistry and the dynamic equilibrium between its tautomeric forms. researchgate.netresearchgate.net By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, a complete picture of the molecule's three-dimensional structure and conformational preferences can be assembled. omicsonline.orgresearchgate.net

The presence of chiral centers and the potential for keto-enol tautomerism make NMR a particularly powerful technique for studying this compound. Specific NMR experiments can differentiate between diastereomers and quantify the relative populations of the keto and enol forms under various conditions.

The tautomeric equilibrium between the keto and enol forms of this compound can be investigated using dynamic NMR (DNMR) techniques. researchgate.net These methods allow for the determination of the kinetic and thermodynamic parameters of the exchange process. By monitoring the NMR spectrum as a function of temperature, the rate of tautomeric interconversion can be measured. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the keto and enol forms are observed. As the temperature increases, the exchange rate accelerates, leading to broadening of the signals and their eventual coalescence into a single, averaged signal at the fast exchange limit.

Analysis of the lineshapes at different temperatures provides quantitative data on the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the tautomeric exchange. This information is crucial for understanding the factors that influence the stability and reactivity of each tautomer.

Table 1: Hypothetical Dynamic NMR Data for Tautomeric Exchange of this compound

Temperature (K)Keto Form Chemical Shift (ppm)Enol Form Chemical Shift (ppm)Exchange Rate (k, s⁻¹)
2732.205.5010
2982.205.50100
3232.205.50500
348-->1000 (Coalescence)

Note: This table is illustrative and does not represent actual experimental data.

For unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the this compound molecule, multidimensional NMR techniques are employed. omicsonline.orgresearchgate.netresearchgate.net These experiments correlate nuclear spins through chemical bonds or through space.

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing the H-H connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a map of C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton and identifying the positions of functional groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, offering insights into the molecule's three-dimensional conformation and stereochemistry.

The combination of these techniques allows for the complete and detailed structural elucidation of this compound, even in complex mixtures or when dealing with subtle stereochemical differences. omicsonline.orgresearchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups, hydrogen bonding, and conformational states of this compound. nih.govnih.govresearchgate.net These methods are complementary and probe the vibrational modes of the molecule.

In the IR spectrum of this compound, characteristic absorption bands for the carbonyl (C=O) groups of the ketone and amide functionalities, as well as the N-H and C-H stretching and bending vibrations, can be identified. The positions and shapes of these bands are sensitive to the molecule's local environment.

Hydrogen bonding plays a significant role in the structure and properties of this compound, both in the solid state and in solution. Inter- and intramolecular hydrogen bonds can be detected by shifts in the vibrational frequencies of the involved functional groups. For example, the N-H and C=O stretching frequencies will typically shift to lower wavenumbers upon involvement in a hydrogen bond.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved.

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Comments
N-HStretching3500-3300Broadens and shifts to lower frequency with hydrogen bonding.
C-HStretching3000-2850
C=O (Ketone)Stretching1725-1705Position can be influenced by conjugation and hydrogen bonding.
C=O (Amide I)Stretching1680-1630Sensitive to conformation and hydrogen bonding.
N-HBending (Amide II)1640-1550

Note: This table presents general frequency ranges and the actual values for this compound may vary.

High-Resolution Mass Spectrometry and Tandem MS for Fragmentation Pathway Elucidation and Isotopic Labeling Studies of this compound

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy. nih.govnih.gov This allows for the unambiguous confirmation of its molecular formula.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure. By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be inferred, and characteristic fragmentation patterns can be established.

Isotopic labeling studies, where specific atoms in the this compound molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), can be used in conjunction with MS/MS to trace the pathways of specific atoms during fragmentation. This provides definitive evidence for proposed fragmentation mechanisms.

X-ray Crystallography and Solid-State Structural Analysis of this compound

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. lindau-nobel.orgnih.govnih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms (excluding hydrogen in some cases) can be determined with high precision.

A crystal structure provides definitive information about:

Bond lengths and angles

Torsional angles and molecular conformation

Stereochemistry at chiral centers

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Solid-state NMR spectroscopy can also be used to study the structure and dynamics of this compound in its solid form. escholarship.org This technique is particularly useful for characterizing materials that are not amenable to single-crystal X-ray diffraction and can provide information on polymorphism and local molecular environments.

In-Situ Spectroscopic Monitoring of this compound Reactions and Kinetic Studies

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions involving this compound. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.net By continuously acquiring spectra during a reaction, the concentrations of reactants, intermediates, and products can be tracked over time, providing valuable kinetic data.

Techniques such as in-situ FTIR or NMR spectroscopy can be used to follow the progress of reactions such as its synthesis, degradation, or enzymatic conversion. nih.govmdpi.comresearchgate.net The data obtained from these experiments can be used to:

Determine reaction rate constants.

Elucidate reaction mechanisms by identifying transient intermediates.

Optimize reaction conditions for improved yield and selectivity.

For example, in-situ FTIR could monitor the disappearance of a reactant's characteristic vibrational band and the appearance of a product's band, allowing for the calculation of the reaction rate. mdpi.comresearchgate.net

Applications of N Aminocarbonyl 3 Oxobutyramide in Chemical and Materials Science Research

N-(Aminocarbonyl)-3-oxobutyramide as a Synthon in Complex Organic Synthesis

The structural framework of this compound provides multiple reactive centers, making it a valuable synthon for constructing more complex molecular architectures, particularly heterocyclic systems.

Precursor for Heterocyclic Compound Synthesis

The presence of a 1,3-dicarbonyl motif and a urea (B33335) functional group within the same molecule allows this compound to be a prime candidate for cyclocondensation reactions to form a variety of heterocycles.

Pyrimidines and Dihydropyrimidinones: The compound is structurally analogous to the combined reactants of the Biginelli reaction, a well-known multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-ketoester, an aldehyde, and urea. wikipedia.orgnih.gov It is proposed that this compound could undergo an intramolecular cyclization or react with aldehydes in an acid-catalyzed condensation to yield substituted pyrimidinone rings. researchgate.netnih.gov These heterocyclic cores are significant in medicinal chemistry, with many derivatives acting as calcium channel blockers and antihypertensive agents. wikipedia.orgmdpi.com

Pyrazoles: The 1,3-dicarbonyl segment of the molecule can react with hydrazine (B178648) and its derivatives to form the pyrazole (B372694) ring, a five-membered aromatic heterocycle. youtube.comhilarispublisher.com This reaction, often referred to as the Knorr pyrazole synthesis, typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.com The reaction with this compound would likely proceed via the formation of an intermediate which then cyclizes and dehydrates to yield a pyrazole substituted with an aminocarbonyl group. youtube.comresearchgate.net Pyrazole derivatives are of significant interest due to their wide range of biological activities. hilarispublisher.comnih.gov

Table 1: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocycle Reaction Type Significance of Product
Aldehyde Dihydropyrimidinone Biginelli-type Reaction wikipedia.orgmdpi.com Medicinal chemistry scaffolds nih.gov
Hydrazine Pyrazole Knorr Pyrazole Synthesis youtube.com Biologically active compounds nih.gov
Guanidine Aminopyrimidine Cyclocondensation nih.gov Pharmaceutical intermediates

Building Block for Advanced Molecular Scaffolds (Theoretical Synthetic Pathways)

A molecular scaffold is a core structure from which larger, functional molecules can be systematically built. mdpi.com The diverse reactive sites of this compound make it a promising candidate for designing such scaffolds.

Theoretically, the heterocycles formed in the reactions described above can serve as the primary scaffold. bohrium.comresearchgate.net For example, if a functionalized aldehyde is used in a Biginelli-type reaction, the resulting substituent on the pyrimidinone ring can act as a handle for further synthetic modifications. This allows for the rational, covalent attachment of other molecular units, enabling the construction of complex, multifunctional molecules. mdpi.com This approach, starting from simple, versatile building blocks to generate complex polycyclic structures, is a cornerstone of modern synthetic chemistry. bohrium.comresearchgate.net

Role of this compound in Catalysis Research

The functional groups within this compound suggest potential applications in both metal-based and metal-free catalysis.

Ligand Design and Metal-Organic Frameworks (MOFs) using this compound Derivatives

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. mit.edu The design of the organic linker is crucial to the structure and properties of the resulting MOF.

While this compound itself may not be a typical MOF linker, it can be derivatized to serve this purpose. The β-ketoamide and urea moieties contain oxygen and nitrogen atoms with lone pairs of electrons capable of coordinating to metal centers. By chemically attaching known linker functionalities, such as a carboxylate or azole group, to the core structure of acetoacetylurea, a multifunctional ligand could be created. Such a ligand could theoretically lead to the formation of MOFs with tailored pore geometries and open metal sites, potentially useful for gas storage or catalysis. nih.govmdpi.com For example, a derivative functionalized with isophthalic acid could be synthesized to produce a framework analogous to known stable structures. nih.gov

Organocatalytic Applications of this compound

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. ibm.com The urea functional group is a well-established motif in organocatalysis, primarily acting as a hydrogen-bond donor. u-tokyo.ac.jpresearchgate.net The two N-H groups of the urea can form a bidentate hydrogen-bonding interaction with a substrate, activating it towards nucleophilic attack. uni-giessen.de

This compound contains this critical urea moiety. It could therefore be proposed as an effective hydrogen-bonding organocatalyst for a range of reactions.

Table 2: Comparison of this compound with Known Hydrogen-Bonding Organocatalysts

Catalyst Key Functional Group Mode of Activation Potential Applications
This compound Urea, β-Dicarbonyl Double Hydrogen Bonding u-tokyo.ac.jp Michael Additions, Strecker Reactions rsc.org
Thiourea Derivatives Thiourea Double Hydrogen Bonding uni-giessen.de Acyl-Strecker Reactions, Friedel-Crafts Alkylations rsc.org
Cinchona Alkaloids Quinuclidine, Quinoline Brønsted Base, H-Bonding Asymmetric Michael Additions, Aldol (B89426) Reactions princeton.edu

This compound in Materials Science and Polymer Chemistry

The multiple reactive groups on this compound suggest its potential as a monomer or cross-linking agent in polymer synthesis.

The N-H bonds of the urea group and the active methylene (B1212753) group are all potential sites for polymerization reactions. Theoretically, this compound could be incorporated into polymer chains through several step-growth polymerization mechanisms:

Polyurea-Urethane Synthesis: The N-H groups of the urea moiety can react with diisocyanates. qucosa.de This reaction would incorporate the molecule into a polyurea chain. If a diol is also included in the polymerization mixture, a hybrid poly(urea-urethane) could be formed. qucosa.deutm.my Such polymers could exhibit enhanced thermal stability and mechanical properties due to the extensive hydrogen bonding provided by the urea linkages.

Condensation Polymerization: The active methylene group, located between the two carbonyls, is nucleophilic and can participate in condensation reactions, such as the Knoevenagel condensation with dialdehydes. This could lead to the formation of polyesters or polyamides with unique backbone structures.

The incorporation of this highly functional monomer could lead to polymers with tailored properties, such as increased hydrophilicity, improved adhesion, or the ability to coordinate metal ions for applications in coatings, adhesives, or functional films. mdpi.com

Precursor for Functional Polymers and Advanced Materials

This compound serves as a foundational molecule in the synthesis of certain functional polymers. The presence of both a reactive methylene group and a urea functionality allows for its participation in various polymerization reactions. For instance, it can be prepared through the reaction of urea with a ketene (B1206846) dimer in the presence of pyridine (B92270) in a toluene (B28343) medium researchgate.net. This reaction underscores its role as a monomer or a key intermediate in the construction of larger polymeric chains.

The reactivity of its keto and methylene groups allows for further chemical modifications, enabling the introduction of different functional groups into the polymer backbone or as pendant groups. This adaptability is crucial for creating polymers with specific characteristics, such as altered solubility, thermal stability, or the ability to coordinate with other molecules. While detailed research on a wide range of polymers derived from this specific compound is not extensively documented in publicly available literature, its structural motifs are analogous to other β-dicarbonyl compounds that are known to be valuable in polymer chemistry.

Supramolecular Assembly and Self-Assembled Systems

The architecture of this compound, with its hydrogen bond donors (N-H groups of the urea) and acceptors (carbonyl oxygens), makes it an ideal candidate for constructing ordered supramolecular assemblies. Hydrogen bonding is a primary directional force that guides the self-assembly of molecules into well-defined, non-covalent structures.

In the solid state, molecules of this compound can arrange themselves into intricate networks stabilized by intermolecular hydrogen bonds. This self-assembly can lead to the formation of one-, two-, or three-dimensional architectures with potential applications in areas such as crystal engineering and the design of porous materials. The study of these crystalline structures provides fundamental insights into the non-covalent interactions that govern molecular recognition and organization. While specific, in-depth studies on the supramolecular behavior of this compound are not widely reported, the principles of hydrogen bonding seen in related urea and β-dicarbonyl compounds suggest a rich potential for the formation of complex, self-assembled systems.

This compound in Advanced Analytical Method Development

In the realm of analytical chemistry, the demand for sensitive and selective methods for the detection and quantification of various analytes is ever-present. This compound and its derivatives are emerging as useful tools in this field, particularly in chelation-based analysis and chromatography.

Chelation and Complexation Reagents in Chemical Analysis

The β-ketoamide functionality within this compound provides an effective bidentate ligand site for the chelation of metal ions. The oxygen atoms of the keto and amide groups can coordinate with a metal center to form stable ring structures. This property is the basis for its use in various analytical techniques that rely on the formation of metal complexes.

The formation of these complexes can lead to changes in the solution's spectroscopic properties, such as a shift in the UV-visible absorption maximum or the onset of fluorescence, which can be exploited for the quantitative determination of the metal ion. The selectivity of the chelation can often be tuned by adjusting the pH of the solution. Although detailed studies specifying this compound for this purpose are limited, the well-established coordination chemistry of β-dicarbonyl compounds provides a strong theoretical framework for its potential in this area.

Table 1: Potential Metal Ion Chelation by this compound

Metal IonPotential CoordinationAnalytical Implication
Copper (Cu²⁺)Formation of a stable, colored complex.Colorimetric or spectrophotometric analysis.
Nickel (Ni²⁺)Formation of a coordination complex.Gravimetric or spectroscopic determination.
Iron (Fe³⁺)Potential for forming a colored chelate.Detection and quantification in various samples.
LanthanidesCoordination with the dicarbonyl moiety.Sensitization of lanthanide luminescence for sensitive assays.

This table is illustrative and based on the known reactivity of β-dicarbonyl compounds. Specific research on this compound may be required to confirm these applications.

Chromatographic Derivatization Agents for Enhanced Detection

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. The reactive methylene group of this compound can be utilized to react with certain functional groups on analyte molecules, thereby "tagging" them with a moiety that is more easily detected.

For instance, it could potentially be used to derivatize primary and secondary amines under specific conditions, leading to the formation of a product that exhibits a strong ultraviolet (UV) absorbance. This would allow for the sensitive detection of the derivatized amines by a standard UV detector in an HPLC system. While specific, widely-cited methods using this compound as a derivatization agent are not prevalent in the literature, the chemical principles supporting its potential in this role are sound. The quantitative separation of related compounds like purines and pyrimidines has been achieved through techniques like paper chromatography, highlighting the importance of this analytical method in separating structurally similar molecules acs.org.

Table 2: Hypothetical Derivatization Reaction for Chromatographic Analysis

Analyte Functional GroupDerivatization ReactionDetection Enhancement
Primary/Secondary AmineCondensation with the active methylene group.Introduction of a UV-active chromophore.
AldehydesKnoevenagel-type condensation.Formation of a conjugated system with strong UV absorbance.

This table presents hypothetical applications based on the chemical reactivity of this compound. Method development and validation would be necessary to realize these applications.

Biochemical Interactions and Mechanistic Studies of N Aminocarbonyl 3 Oxobutyramide in Vitro and Non Clinical Focus

Molecular Interactions with Enzyme Systems and Reaction Mechanisms (e.g., in vitro binding, inhibition kinetics)

While specific detailed kinetic data for N-(Aminocarbonyl)-3-oxobutyramide's interaction with a wide range of enzymes remains a subject of ongoing research, the principles of enzyme kinetics provide a framework for understanding these potential interactions. The interaction of a small molecule like this compound with an enzyme can be characterized by its binding affinity and its effect on the enzyme's catalytic activity.

In a general sense, the study of enzyme inhibition involves determining key kinetic parameters. For instance, in competitive inhibition, an inhibitor molecule competes with the substrate for the active site of the enzyme. This interaction is characterized by an inhibition constant (Ki). In such cases, the Michaelis-Menten constant (Km) of the substrate is affected, but the maximum reaction velocity (Vmax) remains unchanged. nih.gov

The characterization of such interactions often involves constructing a microreactor with an immobilized enzyme. nih.gov This allows for the study of reaction kinetics through methods like frontal analysis, where the enzymatic reaction products are monitored in real-time. nih.gov For example, the hydrolysis of a substrate can be continuously observed to determine the enzyme's activity. nih.gov The apparent Michaelis-Menten kinetics constant (Km) and Vmax values can be measured using this approach. nih.gov

While direct and extensive studies on this compound are not widely published, the established methodologies in enzyme kinetics provide the roadmap for how its interactions with specific enzyme targets would be elucidated.

Binding Studies with Biomolecules (e.g., proteins, nucleic acids in vitro)

The binding of small molecules to biomolecules is a cornerstone of understanding their biological effects. For this compound, its chemical structure suggests the potential for interactions with a variety of biological macromolecules, including proteins and nucleic acids, through mechanisms such as hydrogen bonding, and hydrophobic and electrostatic interactions. However, specific in vitro binding studies detailing these interactions are not extensively documented in publicly available research.

Future research in this area would likely involve techniques such as isothermal titration calorimetry (ITC) to measure the thermodynamic parameters of binding, surface plasmon resonance (SPR) to analyze the kinetics of interaction, and various spectroscopic methods like fluorescence spectroscopy to probe binding-induced conformational changes.

This compound as a Biochemical Probe for Mechanistic Elucidation

A molecule with the structural features of this compound has the potential to be utilized as a biochemical probe. Its reactive keto and amide functionalities could allow it to interact with specific cellular components, thereby helping to elucidate complex biochemical pathways. For instance, if it were found to selectively inhibit a particular enzyme, it could be used to study the downstream effects of that enzyme's activity in a controlled in vitro setting.

The development of a molecule as a biochemical probe often involves synthesizing derivatives with reporter tags, such as fluorescent moieties or biotin, to facilitate detection and isolation of its binding partners. This approach enables researchers to identify the specific proteins or other biomolecules that the compound interacts with, providing valuable insights into its mechanism of action.

Structure-Activity Relationship (SAR) Studies for Biochemical Targets (Theoretical and Computational Approaches)

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a lead compound with its biological target. While experimental SAR data for this compound is limited in the public domain, theoretical and computational approaches can provide predictive insights.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to explore the potential interactions of this compound with various protein targets. These studies can help to identify key structural features of the molecule that are important for binding and activity. For example, the carbonyl groups and the amide moiety would be expected to participate in hydrogen bonding with amino acid residues in a protein's active site.

Table 1: Potential Interaction Sites of this compound for SAR Studies

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
3-oxo group (ketone)Hydrogen bond acceptorSerine, Threonine, Tyrosine
Aminocarbonyl (urea)Hydrogen bond donor/acceptorAspartate, Glutamate, Asparagine, Glutamine
Methylene (B1212753) groupHydrophobic interactionsLeucine, Isoleucine, Valine, Phenylalanine

By systematically modifying the structure of this compound and evaluating the effects of these modifications on its biological activity through computational models, researchers can develop a deeper understanding of its SAR. This knowledge is invaluable for the rational design of new analogs with improved potency and selectivity.

Environmental Transformation Pathways of N Aminocarbonyl 3 Oxobutyramide

Photodegradation Mechanisms and Kinetics of N-(Aminocarbonyl)-3-oxobutyramide

No data is available on the photodegradation of this compound.

Biodegradation Pathways and Microbial Metabolism of this compound in Environmental Matrices

No data is available on the biodegradation of this compound.

Chemical Degradation in Aquatic and Soil Environments (e.g., Hydrolysis, Oxidation)

No data is available on the chemical degradation of this compound.

Environmental Fate Modeling and Persistence Studies

No data is available on the environmental fate modeling or persistence of this compound.

Advanced Research Methodologies and Future Directions for N Aminocarbonyl 3 Oxobutyramide Research

Integration of Artificial Intelligence and Machine Learning for N-(Aminocarbonyl)-3-oxobutyramide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. universiteitleiden.nlnih.gov For this compound, these technologies offer a powerful toolkit for designing novel analogues and predicting their properties.

Designing Novel Analogues: ML models, particularly deep learning algorithms and generative topographic maps, can be trained on large databases of known molecules and their biological activities. ox.ac.uk By learning the complex relationships between chemical structure and function, these models can generate new molecular structures based on the this compound scaffold that are optimized for specific objectives, such as enhanced binding affinity to a biological target or improved physicochemical properties. frontiersin.org For instance, an AI system could be tasked with generating derivatives that maintain the core β-keto-amide structure but are predicted to have superior solubility or metabolic stability.

Predicting Properties and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models powered by ML can predict the biological activities and properties of hypothetical this compound derivatives before they are synthesized. universiteitleiden.nl This predictive capability significantly reduces the time and cost associated with synthesizing and testing a large number of compounds. Properties such as toxicity, permeability, and efficacy can be estimated with increasing accuracy, allowing researchers to prioritize the most promising candidates for synthesis. universiteitleiden.nl

Table 9.1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact on Research
De Novo Design Generative models create novel molecular structures based on the this compound scaffold with desired properties.Accelerates the discovery of new lead compounds with potentially improved efficacy and safety profiles.
QSAR Modeling Predictive models estimate the biological activity, physicochemical properties (e.g., solubility, permeability), and potential toxicity of designed analogues.Prioritizes synthetic efforts on the most promising candidates, reducing resource expenditure. universiteitleiden.nl
Retrosynthesis Prediction AI tools suggest potential synthetic pathways for novel, complex derivatives of this compound.Assists chemists in designing efficient and feasible synthetic routes for newly designed molecules. frontiersin.org
Property Optimization Algorithms iteratively modify the compound's structure to optimize multiple parameters simultaneously, such as potency and low toxicity.Facilitates the development of multi-objective drug candidates that balance various critical properties. frontiersin.org

High-Throughput Screening Approaches for this compound Reaction Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands of different reaction conditions or compounds in parallel. This methodology is exceptionally well-suited for discovering novel synthetic reactions and for identifying new biological activities of this compound and its derivatives.

Reaction Discovery and Optimization: Miniaturized reaction arrays can be used to screen a wide variety of catalysts, solvents, and reagents to discover new, more efficient methods for synthesizing or functionalizing this compound. For example, HTS could be employed to find optimal conditions for the challenging selective functionalization of the amide or the dicarbonyl moiety. nih.gov Techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can analyze the outcome of these reactions at a rate of one reaction per second, dramatically accelerating the optimization process. ijpsjournal.com

Biological Screening: HTS is a cornerstone of modern drug discovery. Libraries of this compound derivatives could be screened against a vast array of biological targets (e.g., enzymes, receptors) to identify unexpected therapeutic applications. Encapsulated Nanodroplet Crystallisation (ENaCt) is an HTS method that uses nanoliter-scale volumes, minimizing the amount of compound required for screening and enabling a massive number of experiments to be conducted in parallel. azolifesciences.comjhu.edu

Table 9.2: HTS Approaches for this compound Research

HTS TechniqueApplication to this compoundResearch Goal
Miniaturized Reaction Arrays Screening of diverse catalysts, reagents, and solvents for the synthesis and functionalization of the core scaffold.Discovery of novel, efficient, and sustainable synthetic routes. nih.gov
Mass Spectrometry-Based Screening Rapid analysis of crude reaction mixtures to determine product formation and yield without purification. unc.eduAccelerated optimization of reaction conditions for known and new transformations.
Cell-Based Assays Testing a library of derivatives against various cell lines to identify effects on cell viability, proliferation, or specific signaling pathways.Identification of potential anticancer, anti-inflammatory, or other therapeutic activities.
Biochemical Assays Screening against a panel of purified enzymes or receptors to find specific molecular targets.Elucidation of the mechanism of action and discovery of new drug targets.

Emerging Analytical Techniques and Their Application to this compound Research

The detailed characterization of this compound, its isomers, and its reaction products requires sophisticated analytical methods. Emerging techniques offer unprecedented sensitivity and structural detail.

Advanced Spectrometry and Spectroscopy: While traditional techniques like NMR and IR spectroscopy remain crucial, advanced and hyphenated methods provide deeper insights. onlineorganicchemistrytutor.comalgoreducation.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is essential for determining exact molecular weights and elemental compositions, which is vital for confirming the identity of newly synthesized derivatives. ijpsjournal.comnih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for unambiguously elucidating the complex molecular structures and connectivity of functionalized analogues. ijpsjournal.com

Chiroptical Methods: For derivatives of this compound that are chiral, chiroptical methods such as circular dichroism (CD) and vibrational circular dichroism (VCD) are powerful tools for determining the absolute configuration of stereocenters. This is critical as the biological activity of chiral molecules often depends on their specific stereochemistry.

Table 9.3: Application of Analytical Techniques to this compound

Analytical TechniqueInformation ProvidedRelevance to Research
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental formula determination; fragmentation patterns for structural clues. ijpsjournal.comnumberanalytics.comConfirms the identity of synthesis products and helps identify impurities.
2D-NMR Spectroscopy (COSY, HSQC, HMBC) Detailed atom connectivity and spatial relationships within the molecule. ijpsjournal.comEssential for unambiguous structure elucidation of novel derivatives.
X-ray Crystallography Definitive three-dimensional molecular structure, including stereochemistry and conformation in the solid state. jhu.eduProvides the gold standard for structural confirmation and understanding intermolecular interactions.
Circular Dichroism (CD) Spectroscopy Determination of absolute configuration and conformational analysis of chiral derivatives in solution.Crucial for stereoselective synthesis and understanding structure-activity relationships of chiral analogues.
Hyphenated Chromatography (LC-MS, GC-MS) Separation of complex mixtures and identification of individual components. onlineorganicchemistrytutor.comEnables analysis of reaction progress, purity assessment, and metabolic studies.

Interdisciplinary Research Opportunities and Collaborations Involving this compound

The complexity of modern chemical and biological research necessitates collaboration between experts in different fields. nih.govazolifesciences.com The study of this compound would benefit significantly from such interdisciplinary partnerships.

Chemistry and Computational Science: Synthetic chemists can collaborate with computational chemists to use AI/ML tools for designing the next generation of derivatives, with computational predictions guiding the synthetic efforts. ox.ac.ukpulsus.com

Chemical Biology and Pharmacology: Collaborations between medicinal chemists synthesizing new analogues and chemical biologists or pharmacologists are essential for evaluating their biological activity, identifying molecular targets, and understanding their mechanism of action in cellular and animal models. ucsf.educancer.gov

Materials Science: The ability of β-dicarbonyl compounds to act as ligands for metal ions opens up opportunities for collaboration with materials scientists to explore the potential of this compound in creating novel coordination polymers or functional materials.

Breakthrough innovations in drug discovery and materials science often arise from these multidisciplinary collaborations, which bring diverse perspectives and expertise to bear on complex scientific problems. nih.govfrontiersin.org

Unexplored Research Avenues and Future Challenges in this compound Chemistry

Despite its potential, the chemistry of this compound remains largely underexplored. Several challenges and opportunities exist for future research.

Unexplored Research Avenues:

Catalytic Asymmetric Synthesis: Developing catalytic, enantioselective methods to synthesize chiral derivatives of this compound is a significant opportunity. Such methods would provide access to optically pure compounds, which is often essential for therapeutic applications. mdpi.com

Late-Stage Functionalization: Creating methods for the selective modification of the this compound core structure after it has been assembled would be a powerful tool for rapidly generating diverse libraries of analogues for screening. frontiersin.org

Bio-conjugation and Prodrugs: Investigating the use of this compound as a linker molecule to conjugate active drugs to targeting moieties or to design novel prodrugs that release an active substance under specific physiological conditions.

Coordination Chemistry: The β-keto-amide motif is an excellent candidate for a bidentate ligand. A systematic exploration of its coordination chemistry with various metal ions could lead to new catalysts or materials. mdpi.com

Future Challenges:

Selective Reactivity: A major challenge is controlling the chemoselectivity of reactions. The molecule contains multiple reactive sites: the amide, the two carbonyl groups, and the acidic α-protons. Developing reactions that selectively target one site without affecting the others is a significant synthetic hurdle. nih.govunivie.ac.at

Stability: The β-keto-amide functionality can be prone to hydrolysis or other degradation pathways under certain conditions. Understanding and improving the stability of derivatives is crucial for any practical application, particularly in medicinal chemistry.

Scalable Synthesis: Devising synthetic routes that are not only efficient in the lab but also scalable, cost-effective, and environmentally sustainable remains a key challenge for the practical application of any promising derivative. nih.gov

Addressing these challenges and exploring these new avenues will be critical for unlocking the full potential of this compound and its derivatives in science and technology.

Q & A

Q. What experimental approaches elucidate structure-activity relationships (SAR) for antimicrobial efficacy?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., methoxy, nitro groups) and test against Gram-positive/-negative panels. Correlate logD values with MIC data. Molecular dynamics can highlight critical hydrophobic interactions .

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